Veratramine Hydrochloride Veratramine Hydrochloride Antitumor agent; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 1258005-82-1
VCID: VC0005872
InChI: InChI=1S/C27H39NO2.ClH/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2;/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3;1H/t15-,17-,19?,22-,24-,25?,26-,27-;/m0./s1
SMILES: CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O.Cl
Molecular Formula: C27H40ClNO2
Molecular Weight: 446.1 g/mol

Veratramine Hydrochloride

CAS No.: 1258005-82-1

Cat. No.: VC0005872

Molecular Formula: C27H40ClNO2

Molecular Weight: 446.1 g/mol

* For research use only. Not for human or veterinary use.

Veratramine Hydrochloride - 1258005-82-1

Specification

CAS No. 1258005-82-1
Molecular Formula C27H40ClNO2
Molecular Weight 446.1 g/mol
IUPAC Name (2S,5S)-2-[(1S)-1-[(6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol;hydrochloride
Standard InChI InChI=1S/C27H39NO2.ClH/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2;/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3;1H/t15-,17-,19?,22-,24-,25?,26-,27-;/m0./s1
Standard InChI Key LXICYACAINWSSL-GXMRFAHPSA-N
Isomeric SMILES C[C@H]1CC([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5CC(CC[C@@]5([C@H]4C3)C)O)C)O.Cl
SMILES CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O.Cl
Canonical SMILES CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Veratramine Hydrochloride (C₂₇H₄₀ClNO₂) is the water-soluble hydrochloride derivative of veratramine, a C-nor D-homo steroidal alkaloid. The parent compound, veratramine (C₂₇H₃₉NO₂), features a complex hexacyclic structure with hydroxyl groups at positions 3 and 23, which are critical for its bioactivity . The addition of a hydrochloride group enhances its solubility, making it more amenable to pharmacological studies .

Molecular and Physicochemical Properties

Key physicochemical properties of Veratramine Hydrochloride include a molecular weight of 446.06 g/mol and a melting point range of 122–124°C for the free base . The hydrochloride form exhibits a boiling point of approximately 565°C at standard atmospheric pressure and a vapor pressure near 0 mmHg at 25°C, indicating low volatility . Its density (1.1 g/cm³) and refractive index (1.601) further reflect its steroidal alkaloid nature .

Table 1: Comparative Properties of Veratramine and Veratramine Hydrochloride

PropertyVeratramine (Free Base)Veratramine Hydrochloride
Molecular FormulaC₂₇H₃₉NO₂C₂₇H₄₀ClNO₂
Molecular Weight (g/mol)409.60446.06
Melting Point (°C)122–124Not reported
SolubilityLow in waterHigh in water
BioactivitySodium channel antagonismEnhanced pharmacological utility

Structural Elucidation and Stereochemistry

The compound’s IUPAC name, (2S,3R,5S)-2-((S)-1-((3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-2,3,4,6,6a,11,11a,11b-octahydro-1H-benzo[a]fluoren-9-yl)ethyl)-5-methylpiperidin-3-ol hydrochloride, underscores its intricate stereochemistry . Nuclear magnetic resonance (NMR) and X-ray crystallography studies confirm that the 3β-hydroxyl group and 23R configuration are essential for binding to biological targets such as sodium channels and metabolic enzymes .

Pharmacological Effects

Anticancer Activity

Veratramine Hydrochloride exhibits potent antitumor effects, particularly against hepatocellular carcinoma. In HepG2 liver cancer cells, the compound inhibited proliferation with IC₅₀ values of 26.54 µM (24 h), 19.81 µM (48 h), and 9.12 µM (72 h), demonstrating time- and dose-dependent efficacy . Mechanistically, it suppresses the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation, while inducing autophagy-mediated apoptosis .

Key Findings:

  • Migration and Invasion Suppression: At 40 µM, Veratramine Hydrochloride reduced HepG2 cell migration by 60% and invasion by 75% over 48 hours, as shown in wound healing and Transwell assays .

  • In Vivo Efficacy: Subcutaneous administration (2 mg/kg, thrice weekly) in nude mice reduced tumor volume by 58% after four weeks, with no significant systemic toxicity observed in hematological or histopathological analyses .

Mechanisms of Action

Modulation of Signaling Pathways

The PI3K/Akt/mTOR axis, a cornerstone of cancer cell survival, is markedly inhibited by Veratramine Hydrochloride. Downregulation of phosphorylated Akt (Ser473) and mTOR (Ser2448) by 70% and 65%, respectively, correlates with increased caspase-3 cleavage and LC3-II accumulation, hallmarks of apoptosis and autophagy .

Interaction with Metabolic Enzymes

Veratramine undergoes extensive hepatic metabolism, primarily mediated by CYP2D6 and SULT2A1 . Kinetic studies reveal substrate inhibition kinetics for CYP2D6, with a Vₘₐₓ of 2.05 ± 0.53 nmol/min/mg and a Kᵢ of 33.08 ± 10.13 µM . Sulfation by SULT2A1 occurs with a Kₘ of 19.37 µM and Vₘₐₓ of 1.5 nmol/min/mg, indicating efficient phase II metabolism .

Table 2: Pharmacokinetic Parameters of Veratramine Metabolism

ParameterCYP2D6 (Hydroxylation)SULT2A1 (Sulfation)
Kₘ (µM)33.08 ± 10.1319.37 ± 0.87
Vₘₐₓ (nmol/min/mg)2.05 ± 0.531.5
Clᵢₙₜ (µL/min/mg)13.58 ± 1.270.077

Therapeutic Applications

Oncology

Preclinical data position Veratramine Hydrochloride as a candidate for liver cancer therapy. Its dual ability to inhibit proliferation and metastasis while activating autophagic cell death addresses key challenges in hepatocellular carcinoma management . Combinatorial studies with sorafenib or immune checkpoint inhibitors could enhance therapeutic outcomes.

Cardiovascular Diseases

The compound’s antihypertensive potential warrants exploration in models of hypertension and arrhythmia. Future studies should assess its effects on cardiac output and vascular resistance in hypertensive rat models, leveraging its sodium channel-blocking activity .

Comparison with Related Steroidal Alkaloids

Veratramine Hydrochloride shares structural homology with cyclopamine and jervine but differs in bioactivity profiles. Unlike cyclopamine, which inhibits Hedgehog signaling, Veratramine Hydrochloride targets ion channels and autophagy pathways . Its sulfation and glucuronidation metabolites further distinguish its pharmacokinetic behavior from other Veratrum alkaloids .

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